6.1-Faster Dissociation from GP IIb/IIIa Compared to Eptifibatide: Reduced Bleeding Risk
In a direct head-to-head surface plasmon resonance (SPR) assay using immobilized purified GP IIb/IIIa receptor at 25°C, Zalunfiban dihydrochloride exhibited a dissociation rate constant (koff) of 0.28 min⁻¹ (half-life = 2.5 min), whereas eptifibatide showed a koff of 0.046 min⁻¹ (half-life = 15 min) [1]. This represents a 6.1-fold faster off-rate for Zalunfiban [1].
| Evidence Dimension | GP IIb/IIIa receptor dissociation rate (koff) |
|---|---|
| Target Compound Data | 0.28 min⁻¹ (t½ = 2.5 min) |
| Comparator Or Baseline | Eptifibatide: 0.046 min⁻¹ (t½ = 15 min) |
| Quantified Difference | 6.1-fold faster off-rate |
| Conditions | Surface plasmon resonance, immobilized purified GP IIb/IIIa, 25°C, PBS buffer |
Why This Matters
Faster dissociation translates to shorter platelet inhibition duration, enabling rapid reversal of hemostatic function and lowering post-procedural bleeding risk – a critical procurement criterion for acute care settings.
- [1] Li S, et al. RUC-4: a new small-molecule GPIIb/IIIa antagonist that inhibits platelet aggregation with rapid onset and short duration. Thromb Haemost. 2013;110(5):1010-1018. doi:10.1160/TH13-04-0277 (Supplementary data, SPR kinetics table) View Source
